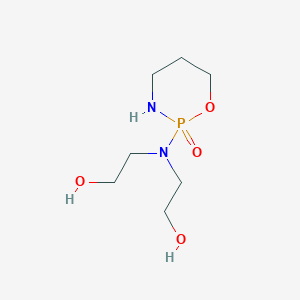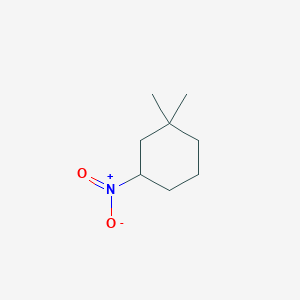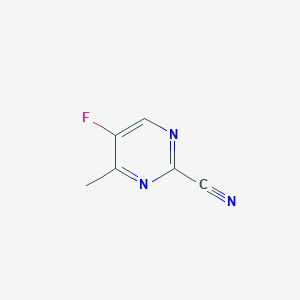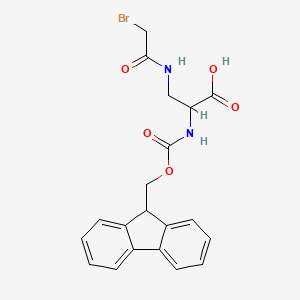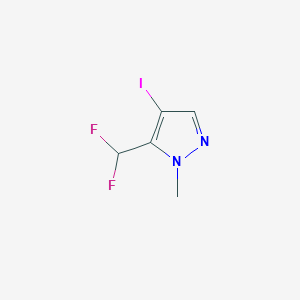
5-(difluorometil)-4-yodo-1-metil-1H-pirazol
Descripción general
Descripción
5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group, an iodine atom, and a methyl group
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound can serve as a probe or inhibitor in studies involving enzymes or receptors. Its iodine atom can facilitate radiolabeling, allowing for tracking and imaging in biological systems.
Medicine: In the medical field, 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole may be explored for its potential therapeutic properties. Its ability to interact with biological targets can make it a candidate for drug development, particularly in the areas of cancer treatment and infectious diseases.
Industry: In industry, this compound can be used in the development of new chemical processes or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclocondensation of hydrazine with a suitable diketone or β-diketone derivative. The difluoromethyl group can be introduced using reagents such as difluoromethyl lithium or difluoromethyl iodide, while iodination can be achieved using iodine or iodine-containing reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The compound can be reduced to remove the iodine atom or other substituents.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Alkyl halides, aryl halides, or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Iodates, iodides, or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with fewer substituents.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Mecanismo De Acción
The mechanism by which 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that can be targeted by this compound.
Receptors: Receptors in biological systems that interact with the compound.
Pathways: Biological pathways influenced by the compound's activity.
Comparación Con Compuestos Similares
5-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the iodine atom.
4-Iodo-1-methyl-1H-pyrazole: Lacks the difluoromethyl group.
5-(Difluoromethyl)-4-bromo-1-methyl-1H-pyrazole: Similar structure with a bromine atom instead of iodine.
Uniqueness: 5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the combination of the difluoromethyl group and the iodine atom, which can impart distinct chemical and biological properties compared to similar compounds. This combination can enhance the compound's reactivity, binding affinity, and overall utility in various applications.
Propiedades
IUPAC Name |
5-(difluoromethyl)-4-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUXHQUNXPUFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856051-59-6 | |
| Record name | 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)
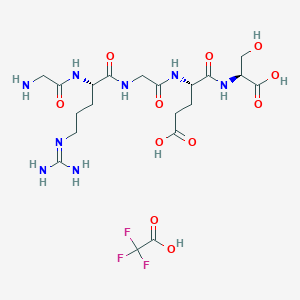
![2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid](/img/structure/B1449971.png)
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)


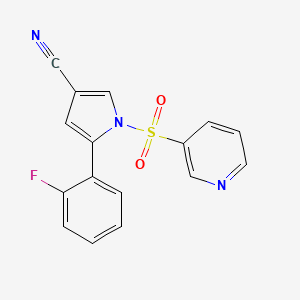
![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)
